molecular formula C14H12N4OS2 B6521241 4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1798539-26-0

4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6521241
CAS No.: 1798539-26-0
M. Wt: 316.4 g/mol
InChI Key: FBHXQDUQYZFPLP-UHFFFAOYSA-N
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Description

4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.04525337 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a complex heterocyclic structure that includes a thiophene and a pyridine ring, which are known to interact with various biological targets . .

Mode of Action

Compounds containing similar heterocyclic structures like imidazole and thiophene have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of these compounds with their targets often involves the formation of covalent or non-covalent bonds .

Biochemical Pathways

For instance, imidazole derivatives have been reported to inhibit tyrosine kinases , which play crucial roles in cell signaling pathways .

Pharmacokinetics

The presence of heterocyclic rings like thiophene and pyridine in the compound suggests that it might have good bioavailability due to their lipophilic nature, which facilitates crossing of biological membranes .

Result of Action

Based on the broad range of activities exhibited by similar compounds, it can be speculated that this compound might have potential therapeutic effects in various disease conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the formation and rupture of bonds in different environments can be used to achieve controlled drug release . .

Properties

IUPAC Name

4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-6-10-4-12(7-15-5-10)11-2-3-20-8-11/h2-5,7-8H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHXQDUQYZFPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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